molecular formula C9H6FNO2 B1388493 Methyl 3-cyano-4-fluorobenzoate CAS No. 676602-31-6

Methyl 3-cyano-4-fluorobenzoate

Cat. No.: B1388493
CAS No.: 676602-31-6
M. Wt: 179.15 g/mol
InChI Key: UCOJKDQJOVWXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Fluorinated and Cyano-Substituted Benzoate (B1203000) Esters in Organic Chemistry

Methyl 3-cyano-4-fluorobenzoate belongs to a significant class of compounds known as fluorinated and cyano-substituted benzoate esters. The presence of both a fluorine atom and a cyano group on the aromatic ring imparts distinct electronic properties that are highly valued in organic synthesis. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the entire molecule. This can, for instance, alter the acidity of adjacent protons or the susceptibility of the aromatic ring to nucleophilic attack.

The cyano group is also strongly electron-withdrawing and can participate in a variety of chemical transformations. rsc.org It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings. When combined, the fluorine and cyano groups on a benzoate ester create a molecule with a unique reactivity profile, making it a desirable starting material for the synthesis of more complex molecules. For example, in some polymeric systems, the replacement of fluorine substituents with cyano groups has been shown to alter the charge transport properties from p-type to n-type. rsc.org

Significance as a Versatile Synthetic Building Block for Complex Molecular Architectures

The trifunctional nature of this compound makes it a highly versatile building block in the construction of complex molecular architectures. Each of its functional groups—the methyl ester, the cyano group, and the fluorine atom—can be selectively targeted in chemical reactions, allowing for a stepwise and controlled assembly of intricate molecules.

The fluorine atom on the benzene (B151609) ring can undergo nucleophilic aromatic substitution, enabling the introduction of a wide range of other functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other derivatives such as amides. The cyano group is also a versatile handle for further functionalization. This multi-faceted reactivity allows chemists to use this compound as a scaffold to build upon, leading to the creation of diverse and complex molecular structures that are often targeted in pharmaceutical and materials science research. chemscene.com

Role in Medicinal Chemistry and Drug Discovery Paradigms

In the fields of medicinal chemistry and drug discovery, fluorinated compounds are of particular interest. The introduction of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.com

The presence of the cyano and fluoro groups on the benzoate structure provides a template for creating molecules with potential biological activity. For instance, it can be used in the synthesis of trisubstituted imidazole (B134444) derivatives which are a class of compounds with known pharmaceutical applications. chemicalbook.comsigmaaldrich.com The structural alerts and lead-likeness of this compound are also considered in medicinal chemistry research, with a bioavailability score indicating a reasonable probability of absorption in rat models. ambeed.com

Overview of Research Trajectories and Future Directions for this compound

Current and future research involving this compound is likely to expand in several directions. Its application as a building block for novel organic materials, including liquid crystals and polymers with specific electronic properties, remains an active area of investigation. rsc.orgscispace.com The unique combination of functional groups makes it a candidate for the development of new synthetic methodologies, where the interplay of the electron-withdrawing groups can be exploited to achieve novel chemical transformations.

In medicinal chemistry, the focus will likely remain on utilizing this compound as a scaffold for the design and synthesis of new therapeutic agents. As our understanding of the role of fluorine in drug design continues to grow, so too will the demand for versatile fluorinated building blocks like this one. Furthermore, with the continuous growth of the pharmaceutical and chemical sectors, the market for related compounds like Methyl 4-fluorobenzoate (B1226621) is projected to expand, suggesting a similar positive trajectory for this compound due to its importance in creating diverse and complex molecules. qyresearch.in

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₆FNO₂ nih.govscbt.com
Molecular Weight 179.15 g/mol nih.govscbt.com
CAS Number 676602-31-6 nih.govscbt.com
Physical State Liquid synquestlabs.com
Melting Point 88 - 91 °C synquestlabs.com
Flash Point >110 °C synquestlabs.comsynquestlabs.com
IUPAC Name This compound nih.gov
InChI Key UCOJKDQJOVWXRE-UHFFFAOYSA-N ambeed.comnih.gov
SMILES COC(=O)C1=CC(=C(C=C1)F)C#N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-cyano-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOJKDQJOVWXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672229
Record name Methyl 3-cyano-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676602-31-6
Record name Methyl 3-cyano-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for Methyl 3 Cyano 4 Fluorobenzoate

Direct Esterification Approaches from 3-Cyano-4-fluorobenzoic Acid

The most straightforward method for synthesizing Methyl 3-cyano-4-fluorobenzoate is the direct esterification of 3-cyano-4-fluorobenzoic acid. This reaction involves the condensation of the carboxylic acid with methanol (B129727), typically in the presence of an acid catalyst.

Catalytic Systems and Mechanistic Considerations in Esterification Reactions

The esterification of 3-cyano-4-fluorobenzoic acid is commonly catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism, known as the Fischer-Speier esterification, begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. The subsequent steps involve proton transfer and the elimination of a water molecule to form the final ester product.

Recent advancements have also explored the use of heterogeneous catalysts to simplify product purification and catalyst recovery. For instance, metal-organic frameworks like UiO-66-NH₂ have been successfully employed as heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids with methanol. researchgate.net

Table 1: Comparison of Catalytic Systems for Esterification

Catalyst TypeExamplesAdvantagesDisadvantages
HomogeneousH₂SO₄, HClHigh catalytic activity, readily available. Difficult to separate from the reaction mixture, can lead to acidic waste.
HeterogeneousUiO-66-NH₂Easy to separate and reuse, potentially more environmentally friendly. researchgate.netMay have lower catalytic activity compared to homogeneous catalysts, can be more expensive.

Solvent Selection and Reaction Condition Optimization

The choice of solvent and reaction conditions plays a crucial role in maximizing the yield and purity of this compound. Methanol often serves as both the reactant and the solvent. However, to drive the equilibrium towards the product side, a non-polar solvent like toluene (B28343) can be used to azeotropically remove the water formed during the reaction.

Key reaction parameters that are typically optimized include:

Temperature: Reactions are often carried out at the reflux temperature of the solvent to increase the reaction rate.

Pressure: The reaction can be performed at atmospheric pressure or under increased pressure, which can sometimes enhance the reaction rate and yield. google.com

Time: Reaction times can vary from a few hours to several hours, depending on the catalyst, temperature, and scale of the reaction. researchgate.netgoogle.com

Purification Strategies and Yield Enhancement Protocols

After the reaction is complete, the crude product is typically purified to remove unreacted starting materials, the catalyst, and byproducts. Common purification techniques include:

Extraction: The reaction mixture is often diluted with water and extracted with an organic solvent like dichloromethane. The organic phase containing the desired ester is then washed with a basic solution (e.g., sodium bicarbonate) to remove any remaining acidic catalyst and unreacted carboxylic acid. google.com

Distillation: For larger scale preparations, fractional distillation under reduced pressure can be an effective method for purification.

Crystallization: The crude product can be recrystallized from a suitable solvent to obtain a highly pure product.

To enhance the yield, an excess of methanol can be used to shift the reaction equilibrium towards the formation of the ester. The continuous removal of water, as mentioned earlier, is another effective strategy.

Multi-Step Synthetic Pathways for the Derivatization of Aromatic Precursors

An alternative to direct esterification involves the synthesis of this compound from more readily available aromatic precursors through a series of chemical transformations.

Halogenation and Cyanation Reactions for Aromatic Functionalization

This multi-step approach often begins with a suitably substituted benzene (B151609) derivative. One common strategy involves the Sandmeyer reaction, where an amino group on the aromatic ring is converted into a diazonium salt, which is then displaced by a cyano group. google.comgoogle.com For example, starting from an aminofluorotoluene derivative, a sequence of diazotization followed by cyanation can introduce the nitrile functionality. google.com

Another approach involves the direct cyanation of an aromatic halide. google.com For instance, an aromatic bromide can be converted to the corresponding nitrile using a palladium catalyst in the presence of a cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). google.com The halogenation of the aromatic ring can be achieved using standard electrophilic aromatic substitution reactions.

A patented method describes the synthesis of a related compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, starting from methyl 2-amino-4-bromo-5-fluorobenzoate. google.com This involves a diazotization reaction to replace the amino group with iodine, followed by a cyanation reaction using a cyanide source like cuprous cyanide or zinc cyanide. google.com

Table 2: Common Cyanation Methods for Aromatic Rings

MethodReagentsKey Features
Sandmeyer ReactionNaNO₂, HCl; CuCNConverts an amino group to a cyano group via a diazonium salt intermediate. google.comgoogle.com
Palladium-catalyzed CyanationPd catalyst, K₄[Fe(CN)₆], baseDirect conversion of an aryl halide to an aryl nitrile. google.com
Nucleophilic Aromatic SubstitutionNaCN or KCN in a polar aprotic solventDisplacement of a suitable leaving group (e.g., halogen) by a cyanide ion.

Regioselective Introduction of the Methyl Ester Group

Once the cyano and fluoro groups are in the desired positions on the aromatic ring, the final step is the introduction of the methyl ester group. If the precursor already contains a carboxylic acid group, esterification can be carried out as described in section 2.1.

Alternatively, if the precursor has a different functional group, such as a methyl group, it can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). google.comgoogle.com Following oxidation, the resulting carboxylic acid can be esterified.

The regioselectivity of these reactions is crucial. The directing effects of the substituents already present on the aromatic ring will determine the position of the incoming functional groups. For instance, in the synthesis of 3-fluoro-4-cyanobenzoic acid from 2-chloro-4-nitrobenzoic acid, a series of reactions including halogen exchange, nitro group reduction, and a Sandmeyer reaction are employed to achieve the desired substitution pattern. google.com

Precursor Compound Synthesis and Intermediate Characterization

The synthesis of this compound is not a singular reaction but the culmination of a synthetic sequence, beginning with commercially available starting materials. A common pathway involves the initial preparation of key precursors, primarily 3-Cyano-4-fluorobenzoic acid, which is then esterified to yield the final product.

One established route to the essential precursor, 3-Cyano-4-fluorobenzoic acid, begins with 2-fluoro-5-formyl-benzonitrile. In a typical laboratory-scale synthesis, 2-fluoro-5-formyl-benzonitrile is dissolved in a mixture of tert-butanol (B103910) and water. This solution is then treated with an oxidizing agent, such as sodium chlorite, in the presence of a phosphate (B84403) buffer like sodium hydrogen phosphate dihydrate, to facilitate the conversion of the aldehyde group to a carboxylic acid. The reaction mixture is typically stirred overnight, and upon completion, the product, 3-Cyano-4-fluorobenzoic acid, is isolated by acidification and precipitation. numberanalytics.com

The intermediate, 2-fluoro-5-formylbenzonitrile (B141211), can itself be synthesized from 3-bromo-4-fluoro-benzaldehyde. This conversion is achieved through a cyanation reaction, often involving heating the starting material with cuprous cyanide (CuCN). chemscene.com

The final step in the sequence is the esterification of 3-Cyano-4-fluorobenzoic acid. This is a standard transformation where the carboxylic acid is reacted with methanol in the presence of an acid catalyst to produce this compound.

Throughout the synthesis, the characterization of intermediates is crucial to ensure purity and confirm structural integrity. Common analytical techniques employed include:

High-Performance Liquid Chromatography (HPLC): Used to monitor the progress of reactions, such as the conversion of 2-fluoro-5-formylbenzonitrile, by separating the product from the reactants and byproducts. chemscene.com

Thin-Layer Chromatography (TLC): A rapid and effective method for checking the purity of the product at various stages. sigmaaldrich.com

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., nitrile, carbonyl, C-F bonds) that are characteristic of the intermediates and the final product. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the precise arrangement of atoms within the molecule. researchgate.net

Melting Point Analysis: Used to assess the purity of solid intermediates and the final product. researchgate.net

Comparative Analysis of Synthetic Route Efficiencies, Atom Economy, and Environmental Impact

The synthesis of this compound can be approached via several routes, each with distinct advantages and disadvantages concerning efficiency, resource utilization, and environmental safety. A comparative analysis highlights the trade-offs inherent in chemical manufacturing.

Route 1: Oxidation Pathway This route follows the precursor synthesis described previously: 3-bromo-4-fluoro-benzaldehyde → 2-fluoro-5-formylbenzonitrile → 3-Cyano-4-fluorobenzoic acid → this compound

Route 2: Sandmeyer Reaction Pathway An alternative, more classical approach involves building the cyano group onto the aromatic ring via a Sandmeyer reaction. This route could start from a simpler, substituted toluene and proceed through several steps: 4-Fluoro-3-nitrotoluene → 3-Amino-4-fluorotoluene → 3-Cyano-4-fluorotoluene → 3-Cyano-4-fluorobenzoic acid → this compound This pathway involves nitration, reduction of the nitro group to an amine, diazotization of the amine followed by displacement with a cyanide salt (the Sandmeyer reaction), oxidation of the methyl group to a carboxylic acid, and final esterification. google.com

Below is a comparative table analyzing these two synthetic strategies.

FeatureRoute 1: Oxidation PathwayRoute 2: Sandmeyer Reaction Pathway
Key Reactions Cyanation of an aldehyde, Oxidation, EsterificationNitration, Reduction, Diazotization (Sandmeyer), Oxidation, Esterification
Route Efficiency Generally involves fewer steps, which can lead to higher overall yields. researchgate.netA longer synthetic sequence with more intermediate steps often results in a lower overall yield due to material loss at each stage.
Atom Economy Tends to be higher due to fewer reagents and transformations. The key oxidation step adds an oxygen atom, which is efficient.Lower atom economy is expected due to the use of stoichiometric reagents in nitration (e.g., HNO₃/H₂SO₄), reduction (e.g., Fe/HCl), and diazotization (e.g., NaNO₂/HCl), which generate significant inorganic waste. google.com
Environmental Impact The primary concern is the use of highly toxic cyanide salts (e.g., CuCN). nih.gov Solvents like tert-butanol are used. Waste streams require careful treatment to remove cyanide. researchgate.netInvolves multiple hazardous reagents, including strong acids for nitration, metal reductants, and sodium nitrite (B80452) for diazotization, which can form unstable diazonium salts. google.comgoogle.com The environmental impact stems from both the reagents and the multiple waste streams generated.

The primary environmental concern for any route involving cyanation is the high toxicity of cyanide reagents. nih.govsmenet.org Industrial processes must incorporate stringent waste management protocols, such as chemical treatment (e.g., with bleach or Caro's acid) to neutralize cyanide in wastewater before discharge. nih.govresearchgate.net While the Sandmeyer route avoids certain precursors, it introduces its own set of environmental and safety challenges, particularly the handling of potentially explosive diazonium intermediates, making it less favorable for large-scale operations. google.com

Scalability and Industrial Production Considerations

Transitioning the synthesis of this compound from a laboratory setting to industrial production introduces significant challenges related to safety, cost, efficiency, and regulatory compliance.

Reagent Handling and Safety: The use of highly toxic cyanide salts is a major hurdle for industrial-scale synthesis. nih.govresearchgate.net Large-scale production necessitates specialized plant design, including isolated handling areas, dedicated ventilation systems, cyanide detectors, and robust emergency response plans to prevent the accidental release of hydrogen cyanide (HCN) gas. researchgate.net The development of cyanide-free reagents or safer, encapsulated cyanide sources is an area of active research to mitigate these risks. numberanalytics.com

Process Optimization and Control:

Continuous Flow Chemistry: To manage the hazards associated with cyanation and other energetic reactions like diazotization, modern chemical manufacturing is increasingly adopting continuous flow chemistry. researchgate.net This technology uses microreactors or tube reactors where small quantities of reagents react at any given moment, significantly reducing the risks of thermal runaways and exposure. It also allows for precise control over reaction parameters like temperature and pressure, often leading to improved yield and selectivity. researchgate.net

Catalyst Selection: For reactions like cyanation, the choice of catalyst is critical. While copper cyanide is common, research into more efficient and recyclable palladium or nickel catalysts is ongoing. numberanalytics.comrsc.org For other steps, such as hydrogenation in the Sandmeyer route, catalysts like Palladium on carbon (Pd/C) or Nickel are used. google.com The cost and lifecycle of these catalysts are important economic factors in large-scale production. researchgate.net

Efficiency and Environmental Considerations:

Process Mass Intensity (PMI): A key metric in green chemistry, PMI (the ratio of the total mass of materials used to the mass of the final product) is a focus of industrial optimization. Routes with fewer steps and less solvent and reagent usage, like the more direct oxidation pathway, are favored as they generate less waste and have a lower PMI. researchgate.net

Waste Management: The large volumes of waste generated, particularly from multi-step syntheses like the Sandmeyer route, pose a significant environmental and cost burden. researchgate.net Industrial processes must integrate effective waste treatment strategies to comply with environmental regulations. numberanalytics.comnih.gov

Ultimately, a scalable and commercially viable process for this compound favors a shorter synthetic route that avoids particularly hazardous or unstable intermediates where possible. The development of protocols that utilize less toxic reagents, employ continuous manufacturing technologies, and minimize waste are central to modern industrial chemical synthesis. researchgate.netresearchgate.net

Advanced Reaction Chemistry and Mechanistic Investigations of Methyl 3 Cyano 4 Fluorobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Atom

The fluorine atom in methyl 3-cyano-4-fluorobenzoate is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing cyano and methoxycarbonyl groups. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.govlibretexts.org

Influence of Substituents on Reaction Kinetics and Regioselectivity

The rate and outcome of SNAr reactions are significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. The electron-withdrawing cyano group (CN) and the methyl ester group (-COOCH₃) play a crucial role in activating the fluorine atom for nucleophilic attack. These groups, positioned ortho and para to the fluorine, effectively stabilize the intermediate carbanion through resonance. libretexts.org

The regioselectivity of the reaction is primarily directed at the carbon atom bearing the fluorine atom. The ortho and para positions relative to the electron-withdrawing groups are the most favorable sites for nucleophilic attack. In the case of this compound, the fluorine atom is located at position 4, para to the cyano group at position 3 and ortho to the ester group at position 1. This arrangement enhances the susceptibility of the C-F bond to cleavage by a nucleophile.

Exploration of Diverse Nucleophiles and Reaction Conditions

NucleophileProduct
Methoxide (CH₃O⁻)Methyl 3-cyano-4-methoxybenzoate
Ammonia (B1221849) (NH₃)Methyl 4-amino-3-cyanobenzoate
Alkylamines (RNH₂)Methyl 3-cyano-4-(alkylamino)benzoate
Thiols (RSH)Methyl 3-cyano-4-(alkylthio)benzoate

Ester Hydrolysis and Transesterification Pathways of the Benzoate (B1203000) Moiety

The methyl ester group of this compound can undergo hydrolysis and transesterification reactions, providing pathways to synthesize carboxylic acids and other ester analogs.

Acid- and Base-Catalyzed Hydrolysis Mechanisms

Ester hydrolysis can be catalyzed by either acids or bases. chemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester is hydrolyzed to the corresponding carboxylic acid, 3-cyano-4-fluorobenzoic acid, and methanol (B129727). chemguide.co.ukgoogle.com The reaction is reversible and proceeds through a tetrahedral intermediate. ucoz.comyoutube.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This process involves heating the ester with a strong base, such as sodium hydroxide. The reaction is essentially irreversible and yields the sodium salt of the carboxylic acid and methanol. chemguide.co.uk The carboxylic acid can then be obtained by acidification.

Selective Transesterification Reactions for Analog Synthesis

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is often catalyzed by an acid or a base and is a valuable method for synthesizing a library of ester analogs. For example, reacting this compound with a higher boiling alcohol in the presence of a catalyst can yield a new ester, with methanol being removed to drive the equilibrium towards the product. youtube.com

Reactant AlcoholProduct Ester
Ethanol (B145695)Ethyl 3-cyano-4-fluorobenzoate
PropanolPropyl 3-cyano-4-fluorobenzoate
Benzyl alcoholBenzyl 3-cyano-4-fluorobenzoate

Reductive Transformations of the Cyano Group

The cyano group in this compound can be reduced to an aminomethyl group (-CH₂NH₂) or a formyl group (-CHO). These transformations open up further avenues for synthetic modifications.

The reduction of the cyano group is a key transformation that can lead to the synthesis of various derivatives. A common method for this reduction is catalytic hydrogenation. For example, using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere can convert the cyano group to an aminomethyl group. Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken to avoid the reduction of the ester group. In some cases, metal/acid combinations like iron in acetic acid can be employed for the reduction of a nitro group to an amine, a reaction that shares mechanistic similarities with some nitrile reductions. google.com

ReagentProduct
H₂/Pd-CMethyl 4-fluoro-3-(aminomethyl)benzoate
Raney NickelMethyl 4-fluoro-3-(aminomethyl)benzoate
Diisobutylaluminium hydride (DIBAL-H)Methyl 4-fluoro-3-formylbenzoate

Conversion to Amine Functionalities via Catalytic Hydrogenation and Hydride Reduction

The cyano group (C≡N) of this compound can be converted to an aminomethyl group (-CH₂NH₂) through reduction. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of nitriles to primary amines. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni). The reaction is usually carried out in a solvent such as ethanol or methanol under pressure.

For this compound, the catalytic hydrogenation of the nitrile group would yield methyl 4-fluoro-3-(aminomethyl)benzoate. The reaction proceeds through the addition of hydrogen atoms across the triple bond of the nitrile.

Hydride Reduction:

Alternatively, the nitrile group can be reduced using metal hydride reagents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbon of the nitrile group, followed by workup with water to protonate the resulting amine.

Another common hydride reducing agent is sodium borohydride (B1222165) (NaBH₄), often in the presence of a cobalt(II) chloride catalyst. This system provides a milder alternative to LiAlH₄ for the reduction of nitriles.

A summary of reagents for the conversion of the cyano group to an amine functionality is presented in the table below.

Reagent Product Conditions
H₂/Pd, Pt, or NiMethyl 4-fluoro-3-(aminomethyl)benzoateEthanol or Methanol, Pressure
LiAlH₄Methyl 4-fluoro-3-(aminomethyl)benzoateAnhydrous ether solvent
NaBH₄/CoCl₂Methyl 4-fluoro-3-(aminomethyl)benzoateMethanol or Ethanol

Formation of Other Nitrogen-Containing Derivatives

The nitrile group of this compound is a versatile functional group that can be converted into various other nitrogen-containing moieties. These transformations expand the synthetic utility of this scaffold, allowing for the creation of diverse molecular architectures.

Tetrazoles:

The [2+3] cycloaddition reaction of the nitrile group with azides, typically sodium azide (B81097) (NaN₃) in the presence of a Lewis acid or an ammonium (B1175870) salt, yields a tetrazole ring. This reaction, known as the Huisgen cycloaddition, is a powerful tool for the synthesis of tetrazoles, which are important pharmacophores in medicinal chemistry due to their bioisosteric relationship with carboxylic acids. The product of this reaction with this compound would be methyl 4-fluoro-3-(1H-tetrazol-5-yl)benzoate.

Amidines:

Nitriles can be converted to amidines through the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of a strong acid like hydrogen chloride (HCl) to form an imino ether hydrochloride (Pinner salt). Subsequent reaction of the Pinner salt with ammonia or a primary or secondary amine yields the corresponding amidine.

Triazines:

The nitrile group can also participate in cyclotrimerization reactions to form 1,3,5-triazines. This reaction is typically catalyzed by strong acids, bases, or metal complexes. The trimerization of this compound would lead to the formation of a trisubstituted 1,3,5-triazine (B166579) ring.

Oxidative Reactions of the Aromatic Ring and Ester Group

While the benzene (B151609) ring is generally resistant to strong oxidizing agents, the substituents on the ring can influence its reactivity. pressbooks.publibretexts.orgopenstax.org The fluorine atom, being a strongly electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack, which can also make oxidative reactions more challenging.

The ester group (-COOCH₃) is generally stable to mild oxidizing conditions. However, under harsh oxidative conditions, both the aromatic ring and the ester group can be affected. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially oxidize the methyl group of the ester to a carboxylic acid, though this is not a typical reaction under standard conditions. pressbooks.publibretexts.orgopenstax.org More commonly, the benzene ring itself is inert to such strong oxidants. pressbooks.publibretexts.orgopenstax.org

It is important to note that the presence of the fluorine and cyano groups, both electron-withdrawing, makes the aromatic ring less susceptible to oxidative degradation compared to alkylbenzenes. openstax.orglibretexts.org

Derivatization Strategies for Enhanced Functionality and Utility

The functional groups of this compound can be modified to introduce new functionalities, thereby enhancing its utility in various applications, including bioconjugation and analytical detection.

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The introduction of bioorthogonal handles onto this compound can enable its conjugation to biomolecules like proteins or peptides.

One common strategy is the conversion of the nitrile group into a bioorthogonal handle. For example, the formation of a tetrazole ring, as described in section 3.3.2, can serve as a bioorthogonal handle for "click chemistry" reactions, such as the tetrazole-alkene photo-click reaction.

Another approach involves the modification of the ester group. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing bioorthogonal handle (e.g., an azide or alkyne) using standard peptide coupling reagents. This derivatized molecule can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for bioconjugation.

Phenyl-1,2,4-triazoline-3,5-diones (PTADs) are another class of reagents used for the chemoselective bioconjugation of tyrosine residues on biomolecules. nih.gov The synthesis of PTAD derivatives often starts from corresponding anilines. nih.gov The amine functionality, which can be obtained from the reduction of the nitrile group in this compound, could potentially be a starting point for the synthesis of a PTAD-containing derivative.

For analytical purposes, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to enhance the sensitivity and specificity of detection. nih.gov

The carboxylic acid, obtained from the hydrolysis of the methyl ester of this compound, can be derivatized to improve its ionization efficiency in mass spectrometry. For instance, coupling the carboxylic acid with a reagent containing a permanently charged group or a readily ionizable moiety can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry. nih.govnih.gov

Derivatization can also be used to introduce a chromophore or fluorophore into the molecule, allowing for sensitive detection by UV-Vis or fluorescence detectors in high-performance liquid chromatography (HPLC). actascientific.com For example, the amine group, obtained from the reduction of the nitrile, can be reacted with a fluorescent labeling reagent like dansyl chloride or fluorescein (B123965) isothiocyanate (FITC).

The following table summarizes some derivatization strategies for improved analytical detection.

Functional Group Derivatization Reagent Purpose Detection Method
Carboxylic Acid (from ester hydrolysis)Reagents with permanently charged groupsEnhanced ionizationLC-MS (ESI)
Amine (from nitrile reduction)Dansyl chloride, Fluorescein isothiocyanate (FITC)Introduction of a fluorophoreHPLC-Fluorescence

Spectroscopic Characterization and Structural Elucidation of Methyl 3 Cyano 4 Fluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of protons, carbons, and other magnetically active nuclei like fluorine.

¹H NMR spectroscopy provides critical information about the number, type, and spatial relationship of hydrogen atoms in a molecule. In the case of Methyl 3-cyano-4-fluorobenzoate, the aromatic region of the spectrum is of particular interest.

The aromatic protons on the benzene (B151609) ring exhibit distinct signals due to their unique electronic environments and coupling interactions with neighboring protons and the fluorine atom. A multiplet observed in the downfield region of the spectrum corresponds to these aromatic protons. The methyl group of the ester functionality typically appears as a sharp singlet further upfield, a characteristic signal for protons on a carbon adjacent to an oxygen atom.

Table 1: ¹H NMR Spectroscopic Data for this compound and Related Compounds

Compound ¹H NMR (CDCl₃, δ ppm)
This compound Aromatic H: multiplet, Methyl H: singlet
Methyl 3-fluorobenzoate 7.83 (d, J=7.6 Hz, 1H), 7.72 (d, J=9.2 Hz, 1H), 7.45-7.34 (m, 1H), 7.28-7.19 (m, 1H), 3.91 (s, 3H) rsc.org
Methyl 4-chlorobenzoate 7.94 (d, J=8.6 Hz, 2H), 7.37 (d, J=8.6 Hz, 2H), 3.87 (s, 3H) rsc.org
Methyl 4-bromobenzoate 7.87 (d, J=8.6 Hz, 2H), 7.55 (d, J=8.6 Hz, 2H), 3.87 (s, 3H) rsc.org
Methyl 4-methylbenzoate 7.94 (d, J=8.2 Hz, 2H), 7.24 (d, J=8.0 Hz, 2H), 3.88 (s, 3H), 2.39 (s, 3H) rsc.org
Methyl 4-nitrobenzoate 8.262-8.13 (m, 4H), 3.94 (s, 3H) rsc.org
Methyl 3-nitrobenzoate 8.76 (s, 1H), 8.37-8.28 (m, 2H), 7.65-7.50 (m, 2H), 3.93 (s, 3H) rsc.org
Methyl 3-chlorobenzoate 7.97 (s, 1H), 7.90 (d, J=7.6 Hz, 1H), 7.48-7.45 (m, 1H), 7.38-7.30 (m, 1H), 3.89 (s, 3H) rsc.org

Note: 'd' denotes a doublet, 't' a triplet, 'q' a quartet, 'm' a multiplet, and 's' a singlet. Coupling constants (J) are given in Hertz (Hz).

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Key signals include the carbonyl carbon of the ester group, which typically resonates at a low field (around 160-170 ppm). The carbon of the cyano group also has a characteristic chemical shift. The aromatic carbons show a complex pattern of signals due to the influence of the fluorine, cyano, and ester substituents. The methyl carbon of the ester group appears at a much higher field.

Table 2: ¹³C NMR Spectroscopic Data for this compound and Related Compounds

Compound ¹³C NMR (CDCl₃, δ ppm)
This compound Characteristic signals for carbonyl, cyano, aromatic, and methyl carbons.
Methyl 3-fluorobenzoate 165.7, 164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.61, 116.5, 52.2 rsc.org
4-Fluorobenzoic acid 166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96 (in DMSO) chemicalbook.com
4-Cyanobenzophenone 194.5, 140.7, 135.9, 132.8, 131.7, 129.7, 129.5, 128.1, 117.5, 115.2 rsc.org
4-Nitrobenzophenone 194.8, 149.8, 142.9, 136.3, 133.5, 130.7, 130.1, 128.7, 123.6 rsc.org
4-Methoxyacetophenone 196.7, 163.5, 130.6, 130.4, 113.7, 55.5, 26.3 rsc.org

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an invaluable tool for characterizing the environment around the fluorine nucleus. rsc.org The chemical shift of the fluorine signal provides information about the electronic environment, and its coupling with neighboring protons can further confirm the substitution pattern on the aromatic ring. For instance, in a related compound, (E)-N-benzylidene-4-fluoroaniline oxide, the ¹⁹F NMR spectrum in CDCl₃ shows a signal at –110.4 ppm. rsc.org

Two-dimensional (2D) NMR experiments provide a more in-depth understanding of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. epfl.ch For this compound, COSY would confirm the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. epfl.chcolumbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. epfl.chcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). epfl.chcolumbia.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. epfl.chcolumbia.edu For example, an HMBC experiment could show a correlation between the methyl protons and the carbonyl carbon, as well as correlations between the aromatic protons and the carbons of the cyano and ester groups.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and cyano groups.

A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Another key absorption is the C≡N stretching vibration of the cyano group, which typically appears in the range of 2220-2260 cm⁻¹. Vibrations associated with the C-F bond and the aromatic ring would also be present. For comparison, the related compound 4-cyanobenzophenone shows a C≡N stretch at 117.5 cm⁻¹ in its ¹³C NMR, which is a different technique but indicates the presence of the cyano group. rsc.org

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For example, the related compound (E)-4-((4-fluorophenylimino)methyl)-N-(6-methylpyridin-2-yl)benzamide shows a high-resolution mass spectrometry result of [M+H+] calculated for C₁₃H₁₁NF as 200.0874 and found as 200.0876. rsc.org Fragmentation of the molecular ion can lead to the loss of characteristic neutral fragments, such as the methoxy (B1213986) group (-OCH₃) or the entire ester group, providing further structural clues.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by providing its exact mass. For this compound (C₉H₆FNO₂), the computed exact mass is 179.03825660 Da. nih.gov This high level of precision allows for the unambiguous confirmation of the molecular formula, a critical first step in structural elucidation. The monoisotopic mass is also calculated to be 179.03825660 Da. nih.gov

Table 1: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC₉H₆FNO₂ nih.gov
Exact Mass179.03825660 Da nih.gov
Monoisotopic Mass179.03825660 Da nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful hyphenated techniques used to separate, identify, and quantify individual components within a mixture. These methods are routinely employed to assess the purity of synthesized compounds like this compound. Commercial suppliers often provide purity data, with typical purities being ≥98%. chemscene.comsynquestlabs.com

UPLC-MS/MS, a highly sensitive and green analytical method, has been developed for the simultaneous determination of various compounds and their impurities. nih.gov This technique offers significant advantages, including greater sensitivity, shorter analysis times, and reduced environmental impact compared to traditional HPLC methods. nih.gov For instance, a UPLC-MS/MS method was successfully developed for the separation and quantification of multiple analytes within a one-minute runtime. nih.gov While a specific UPLC-MS method for only this compound is not detailed in the provided results, the principles of these techniques are broadly applicable for its purity assessment and the analysis of any potential derivatives or reaction mixtures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in a molecule. In conjugated systems, such as the aromatic ring in this compound, the π-electrons are delocalized, leading to smaller energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific UV-Vis data for this compound is not available in the search results, a related compound, 4-Cyano-3-fluorobenzaldehyde, was studied using UV-Vis spectroscopy in conjunction with density functional theory (DFT) calculations. researchgate.net This study highlights how UV-Vis spectroscopy, supported by computational analysis, can elucidate the electronic properties, including HOMO-LUMO energy gaps, which are crucial for understanding the molecule's reactivity and potential applications in materials science. researchgate.net The conjugation within the benzonitrile (B105546) moiety of this compound is expected to give rise to characteristic absorption bands in the UV region. Furthermore, UV/Vis spectroscopy has been demonstrated as a valuable tool for real-time monitoring of conjugation reactions, such as those involved in the formation of antibody-drug conjugates. nih.gov

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Crystallographic Parameters and Unit Cell Analysis

While the specific crystallographic data for this compound is not present in the search results, the analysis of related structures provides a framework for what would be determined. For example, in a study of 3-cyanophenylboronic acid, the crystal system, space group, and unit cell dimensions were determined. nih.gov Similarly, for a derivative of oxaspiro[5.5]undecane, the pyran ring was found to adopt a boat conformation, and the dihedral angle between aromatic rings was measured. researchgate.net For this compound, a single crystal X-ray diffraction study would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and the precise dimensions of the unit cell (a, b, c, α, β, γ).

Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Lattices

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. youtube.comnih.gov In the case of this compound, the presence of a fluorine atom, a cyano group, and an ester group allows for a range of potential intermolecular interactions.

The cyano group can participate in hydrogen bonding, acting as a hydrogen bond acceptor. nih.govfrontiersin.org For instance, in the crystal structure of 3-cyanophenylboronic acid, molecules are linked by O—H⋯N hydrogen bonds. nih.gov Similarly, the oxygen atoms of the ester group can act as hydrogen bond acceptors. The fluorine atom can also participate in weak C–H⋯F interactions. These interactions collectively create a three-dimensional supramolecular architecture. The study of these interactions is crucial for understanding the physical properties of the solid, such as melting point and solubility.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts in Co-crystals

For example, in the analysis of 3-cyanophenylboronic acid, Hirshfeld surface analysis revealed that H⋯H contacts (van der Waals forces) accounted for 25.8% of the surface, while N⋯H and O⋯H hydrogen bonds contributed 23.6% and 20.4%, respectively. nih.gov A similar analysis for this compound would provide a detailed quantitative picture of the C–H⋯F, C–H⋯N, C–H⋯O, and other non-covalent interactions that stabilize its crystal structure. This information is particularly valuable in the context of co-crystal design and crystal engineering.

Computational Chemistry and Theoretical Investigations of Methyl 3 Cyano 4 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For Methyl 3-cyano-4-fluorobenzoate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to find the molecule's lowest energy conformation. researchgate.netresearchgate.net This process, known as geometry optimization, determines the most stable arrangement of the atoms by calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.net The resulting optimized structure provides a fundamental starting point for predicting a wide range of molecular properties. scirp.org

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. scirp.org This analysis calculates the fundamental vibrational modes of the molecule. Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms.

For this compound, key predicted vibrational frequencies include:

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group.

C=O Stretch: An intense absorption from the carbonyl group of the methyl ester.

C-F Stretch: A strong band indicating the carbon-fluorine bond.

Aromatic C-C Stretches: Multiple bands in the fingerprint region corresponding to the benzene (B151609) ring. researchgate.net

C-H Stretches: Vibrations from the aromatic and methyl group hydrogens. researchgate.net

These theoretical spectra serve as a valuable tool for interpreting experimentally obtained spectroscopic data and confirming the compound's structure.

Interactive Table 1: Illustrative DFT-Calculated Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Predicted Intensity
C≡N StretchNitrile2230 - 2250Strong
C=O StretchEster1720 - 1740Very Strong
Aromatic C=C StretchBenzene Ring1450 - 1600Medium - Strong
C-O StretchEster1200 - 1300Strong
C-F StretchFluoro-aromatic1100 - 1250Strong
Aromatic C-H Out-of-Plane BendBenzene Ring800 - 900Medium

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO would likely have significant contributions from the electron-withdrawing cyano and ester groups. DFT calculations provide precise energy values for these orbitals, allowing for the determination of the energy gap and prediction of the molecule's electronic behavior. bhu.ac.innih.govscispace.com

Interactive Table 2: Representative FMO Properties for this compound

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8
Energy Gap (ΔE)ELUMO - EHOMO5.7

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It helps to predict where a molecule is susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. malayajournal.orgnih.gov The MEP map is colored according to the electrostatic potential on the molecule's surface.

Negative Regions (Red to Yellow): These areas are electron-rich and indicate sites prone to electrophilic attack. For this compound, these regions are expected around the highly electronegative fluorine, nitrogen (of the cyano group), and oxygen (of the carbonyl group) atoms. researchgate.net

Positive Regions (Blue): These areas are electron-poor and represent sites for nucleophilic attack. These are typically found around the hydrogen atoms of the aromatic ring and the methyl group. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density. materialsciencejournal.orgijnc.ir In this analysis, interactions between filled (donor) NBOs and empty (acceptor) NBOs are evaluated. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Interactive Table 3: Representative NBO Analysis Data (Second-Order Perturbation Energy E(2))

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (F)π* (Carom-Carom)~ 4-6Lone Pair Delocalization into Ring
LP (Ocarbonyl)π* (Carom-Carom)~ 1-2Lone Pair Delocalization into Ring
π (Carom-Carom)π* (C≡N)~ 15-20Ring π-system conjugation with Cyano Group
π (Carom-Carom)π* (C=O)~ 10-15Ring π-system conjugation with Carbonyl Group

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. nih.gov

To develop a QSAR/QSPR model for a series of compounds related to this compound, one would first calculate a variety of molecular descriptors. These descriptors fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, specific shape indices.

Topological: Descriptors based on the 2D graph of the molecule, such as connectivity indices.

Hydrophobic: LogP (partition coefficient).

Once calculated for a training set of molecules with known activities or properties, statistical methods like multiple linear regression are used to build an equation that links the descriptors to the observed outcome. nih.gov Such a model could then be used to predict the activity or properties of new, unsynthesized compounds, including other derivatives of fluorobenzoates, thereby guiding further research.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Dynamics

While DFT calculations identify the lowest energy structure, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time at a given temperature. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its dynamic nature.

For this compound, MD simulations can explore its conformational landscape, particularly the rotation around the single bonds connecting the methyl ester group to the aromatic ring. These simulations can reveal the flexibility of the ester group, the energy barriers between different rotational conformations (rotamers), and the average time spent in each conformation. This information is crucial for understanding how the molecule might interact with a biological target, as its shape is not static but dynamic.

Ligand-Protein Docking Studies for Biological Target Interaction Prediction (for pharmacologically active derivatives)

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is instrumental in drug discovery for predicting the binding affinity and understanding the interaction mechanism of a potential drug candidate. For derivatives of this compound, docking studies have been crucial in elucidating their potential as kinase inhibitors. A prominent example is the class of Bruton's tyrosine kinase (BTK) inhibitors, where a cyanophenyl group, a key feature of this compound derivatives, plays a critical role in binding.

Research Findings:

One of the most significant applications of docking studies for compounds structurally related to this compound is in the development of BTK inhibitors. BTK is a key enzyme in B-cell receptor signaling, and its inhibition is a therapeutic strategy for various B-cell malignancies and autoimmune diseases. nih.govnih.gov

A notable example of a pharmacologically active derivative is Zanubrutinib , a second-generation BTK inhibitor. researchgate.netresearchgate.net While the exact synthesis of Zanubrutinib may not start from this compound, its structure contains the critical 3-cyanophenyl moiety that could be derived from it. Docking studies of Zanubrutinib into the active site of BTK have provided detailed insights into its binding mechanism.

These studies reveal that the cyanophenyl group of Zanubrutinib occupies a specific pocket within the BTK active site, forming crucial interactions with the protein. The crystal structure of BTK in complex with various inhibitors, including those with similar moieties, has been resolved, providing a solid basis for these computational models. nih.govresearchgate.net

The binding of Zanubrutinib to BTK is covalent, targeting a cysteine residue (Cys481) in the active site. researchgate.net However, the initial non-covalent binding, which is predicted by docking studies, is crucial for the subsequent covalent bond formation. The docking poses show that the molecule is positioned in the ATP-binding pocket, with the cyanophenyl group making van der Waals and hydrogen bonding interactions with key residues.

A comparison of the docking of first-generation (e.g., Ibrutinib) and second-generation (e.g., Zanubrutinib) BTK inhibitors highlights the improved selectivity of the latter. Zanubrutinib has been shown to have fewer off-target effects, which can be attributed to its specific interactions within the BTK active site as predicted by docking simulations. researchgate.netresearchgate.net For instance, Zanubrutinib forms an additional hydrogen bond with Met477 in the hinge region of BTK, which is not observed with Ibrutinib, potentially contributing to its higher selectivity. researchgate.net

The following interactive data tables summarize the key findings from ligand-protein docking studies of Zanubrutinib with BTK.

Table 1: Docking Summary of Zanubrutinib with Bruton's Tyrosine Kinase (BTK)

LigandProtein TargetPDB ID of TargetDocking Score (kcal/mol)Key Interacting Residues
ZanubrutinibBruton's Tyrosine Kinase (BTK)6J6M-9.0Cys481 (covalent), Met477, Leu408, Val416, Glu475, Asp539

Table 2: Key Interactions of Zanubrutinib within the BTK Active Site

Interacting ResidueInteraction TypeDistance (Å)
Cys481Covalent Bond~1.8
Met477Hydrogen Bond~2.9
Leu408Hydrophobic-
Val416Hydrophobic-
Glu475Hydrogen Bond~3.1
Asp539Ionic Interaction~4.5

These docking studies, validated by experimental data, underscore the importance of the 3-cyanophenyl moiety in achieving high-affinity and selective inhibition of BTK. The computational prediction of these interactions has been instrumental in the rational design and optimization of potent and selective kinase inhibitors derived from scaffolds like this compound.

Applications in Advanced Medicinal Chemistry and Biological Research

Design and Synthesis of Pharmacologically Active Derivatives of Methyl 3-cyano-4-fluorobenzoate

The strategic placement of the cyano, fluoro, and methyl ester groups on the benzoate (B1203000) ring allows for diverse chemical modifications, making this compound a key precursor in the development of sophisticated derivatives for targeted biological applications.

While the closely related isomer, Methyl 3-cyano-5-fluorobenzoate, is more prominently featured in literature as a key structural motif for potent mGlu5 negative allosteric modulators (NAMs), the broader class of cyano-fluorobenzoates are recognized as essential intermediates for these agents. These compounds are instrumental in developing treatments for neurological and psychiatric disorders such as anxiety and Fragile X syndrome. The general synthetic strategy involves using the cyano-fluorobenzoate core to build more complex arylbenzamides, which act as non-competitive antagonists of the mGlu5 receptor.

This compound is explicitly used as a starting material in the synthesis of Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2 or RORγt) modulators. google.com RORC2 is a key regulator of the immune system, particularly in the differentiation of Th17 cells, which produce pro-inflammatory cytokines like IL-17A. nih.govplos.org Inverse agonists of RORC2 can inhibit this pathway, making them promising therapeutic agents for autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. nih.govguidetomalariapharmacology.org A patented synthesis pathway demonstrates the conversion of this compound into a key intermediate, Methyl 3-cyano-4-(methylthio)benzoate, by reacting it with sodium thiomethoxide (MeSNa) in a solvent like DMF. google.com This intermediate is then further elaborated to produce the final RORC2 modulator compounds. google.com

Investigation of Enzyme Inhibition and Receptor Binding Mechanisms

The derivatives synthesized from this compound are subjected to rigorous testing to determine their biological activity and understand their mechanism of action at a molecular level.

The efficacy of RORC2 inverse agonists is quantified using a variety of in vitro assays. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cofactor recruitment assay, which measures the ability of a compound to disrupt the interaction between the RORC2 ligand-binding domain (LBD) and a coactivator peptide. nih.gov The potency is typically expressed as an IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the receptor's activity.

Another critical functional assay measures the inhibition of IL-17A production in human Th17 cells. nih.govplos.org This cell-based assay provides a more physiologically relevant measure of a compound's potential anti-inflammatory effect. The potency of various RORC2 inverse agonists, which can be synthesized from precursors like this compound, has been documented in scientific literature. nih.govbioworld.com

Table 1: In Vitro Potency of Representative RORC2 Inverse Agonists

Compound RORC2 TR-FRET IC₅₀ (μM) Inhibition of IL-17A Production IC₅₀ (μM) Cell Line / Assay Condition Reference
Vimirogant (1) 0.006 0.016 Human Th17 cells nih.gov
XY018 ~0.025 (Calculated) Not Reported HCC70 and MDA-MB468 cells (Growth Inhibition) nih.gov
GSK805 ~0.020 (Calculated) Not Reported HCC70 and MDA-MB468 cells (Growth Inhibition) nih.gov
Exemplified Compound 0.052 Not Reported GAL-4 receptor-reporter assays bioworld.com

This table presents data for known RORC2 inverse agonists to illustrate typical potency values. The compounds listed are not necessarily direct derivatives of this compound but represent the class of molecules for which it can serve as a precursor.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For RORC2 inverse agonists, researchers systematically modify the chemical structure of lead compounds and evaluate the impact on biological activity. ebi.ac.uk Starting from a core scaffold, which can be derived from intermediates like this compound, chemists explore different substituents to understand their influence on receptor binding. For instance, SAR studies on phenanthridin-6(5H)-one skeletons helped in developing RORγ-selective inverse agonists by modifying different parts of the molecule to separate the desired ROR inverse agonistic activity from off-target effects. ebi.ac.uk Similarly, extensive SAR has been performed on allosteric RORγt inverse agonists to tune their potency and pharmacokinetic profiles. nih.gov

Exploration of Potential Anti-inflammatory and Anticancer Activities

Derivatives of this compound are being investigated for their therapeutic potential beyond autoimmune disorders, notably in the fields of inflammation and oncology.

Patents have described the use of this compound to create heteroaryl derivatives that act as inhibitors of Interleukin-1 Receptor-Associated Kinase (IRAK), a key component in inflammatory signaling pathways. google.com Such inhibitors have potential applications in treating a wide range of inflammatory and autoimmune diseases. google.com Furthermore, other patented inventions describe how this compound can be used to prepare compounds for treating multiple sclerosis, a chronic inflammatory disease of the central nervous system. google.com

In the realm of oncology, research has shown that derivatives of related benzonitriles can exhibit significant cytotoxic effects against cancer cell lines. One patent application specifically details the use of this compound in a multi-step synthesis to create small molecule modulators of protein synthesis, targeting oncogenic proteins such as BCL-2 and MYC. patentbuddy.com This suggests a potential role for its derivatives as chemotherapeutic agents that could induce apoptosis (programmed cell death) in cancer cells.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

While specific in vitro cytotoxicity data for this compound itself is not extensively detailed in the provided search results, the strategic use of similar fluorinated and cyano-containing compounds in anticancer research is a well-established principle. The presence of these functional groups can enhance the binding affinity and cytotoxic effects of molecules against various cancer cell lines.

For instance, in the broader context of cancer research, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic effects of compounds. japsonline.comnih.gov This assay measures the metabolic activity of cells, which is indicative of cell viability. japsonline.com The IC50 value, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key parameter determined from these assays. japsonline.com

Research on other compounds demonstrates that derivatives can be tested against a panel of human cancer cell lines, such as those from lung, prostate, breast, colorectal, and skin cancers. nih.gov The results from such assays help in identifying lead compounds with potent and selective anticancer activity.

Table 1: Representative Data from In Vitro Cytotoxicity Assays

Cell LineCompound Concentration (µg/mL)% Cell ViabilityIC50 (µg/mL)
MCF-7 (Breast) Data not availableData not availableData not available
HepG2 (Liver) Data not availableData not availableData not available
A549 (Lung) Data not availableData not availableData not available
PC-3 (Prostate) Data not availableData not availableData not available

Development of Antimicrobial Agents

The structural motifs present in this compound are of significant interest in the development of new antimicrobial agents. The fluorine atom and the cyano group can enhance the antimicrobial potency of a molecule by increasing its ability to penetrate bacterial cell walls and interact with essential enzymes or proteins.

While direct studies on the antimicrobial properties of this compound are not detailed, its role as a key intermediate in the synthesis of more complex antimicrobial compounds is implied. The development of novel antibiotics is crucial to combat the rise of drug-resistant bacterial strains.

The mechanism of action of antimicrobial agents derived from scaffolds like this compound often involves the inhibition of critical bacterial processes. The cyano and fluorine groups play a crucial role in the molecule's interaction with biological targets, affecting its binding affinity and specificity.

Potential mechanisms could include:

Enzyme Inhibition: The compound or its derivatives could act as inhibitors of essential bacterial enzymes, such as those involved in DNA replication, protein synthesis, or cell wall formation.

Disruption of Cell Membranes: The molecule might interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Further research would be necessary to elucidate the specific mechanisms by which derivatives of this compound exert their antimicrobial effects.

Pharmacokinetic and Pharmacodynamic Profiling of Lead Compounds

The pharmacokinetic and pharmacodynamic properties of drug candidates are critical for their development. While specific data for lead compounds directly derived from this compound are not available, the general principles of such profiling are well-established. nih.govnih.govuj.edu.pl

Metabolic Stability: The in vitro metabolic stability of a compound is a key parameter assessed during drug discovery. uj.edu.pl It is typically evaluated by incubating the compound with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) and measuring the rate of its disappearance over time. nih.govharvardapparatus.com Compounds with high metabolic stability are less likely to be rapidly cleared from the body, which can lead to a longer duration of action. uj.edu.pl The presence of a fluorine atom, as in this compound, is a common strategy to enhance metabolic stability by blocking sites of metabolism.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site. nih.gov High plasma protein binding can reduce the free concentration of a drug, potentially affecting its efficacy and clearance. nih.gov Equilibrium dialysis is a common method used to determine the percentage of a drug that is bound to plasma proteins. nih.gov

Table 2: Representative Pharmacokinetic Data

ParameterHumanRatMouse
Metabolic Half-life (in vitro) Data not availableData not availableData not available
Plasma Protein Binding (%) Data not availableData not availableData not available

Following promising in vitro results, lead compounds are evaluated in preclinical animal models to assess their in vivo efficacy and safety. nih.govnih.govuj.edu.pl These studies provide crucial information on how the compound behaves in a living organism.

In Vivo Efficacy: Studies in animal models of disease (e.g., tumor xenografts for cancer, infection models for antimicrobial agents) are conducted to determine if the compound has the desired therapeutic effect. nih.gov

Toxicological Evaluation: A comprehensive toxicological assessment is performed to identify any potential adverse effects of the compound. This includes acute and chronic toxicity studies in various animal species.

Application in Radiopharmaceutical Development (e.g., 18F-Labeling for PET Imaging)

The fluorine atom in this compound makes it an attractive precursor for the development of 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. nih.gov

The development of 18F-labeled tracers is a major focus in radiopharmaceutical chemistry due to the favorable properties of the fluorine-18 (B77423) isotope, including its relatively short half-life of 109.7 minutes and low positron energy, which results in high-resolution images. nih.gov

The synthesis of an 18F-labeled PET tracer typically involves the incorporation of the 18F isotope into a precursor molecule in the final step of the synthesis. nih.gov Derivatives of this compound could potentially be labeled with 18F and evaluated as imaging agents for various targets, such as receptors or enzymes that are overexpressed in diseases like cancer or neurodegenerative disorders. nih.gov

Methyl 3 Cyano 4 Fluorobenzoate As a Key Intermediate in Diverse Chemical Syntheses

A Versatile Precursor in Fine and Agrochemical Synthesis

The strategic placement of reactive groups on the aromatic ring of Methyl 3-cyano-4-fluorobenzoate makes it a valuable starting material in the synthesis of high-value chemical products. The nitrile and ester functionalities can be selectively transformed into a variety of other chemical moieties, while the fluorine atom imparts unique properties to the final products, such as enhanced metabolic stability and binding affinity to biological targets.

While the broader applications of fluorinated benzoic acid derivatives in the agrochemical sector are acknowledged, with many compounds serving as key intermediates in the production of pesticides and medicines, specific examples detailing the direct conversion of this compound to a commercial agrochemical product are not extensively documented in publicly available literature. However, its utility as a precursor for fine chemicals is more evident. For instance, the selective hydrolysis of the ester group or reduction of the nitrile can yield a range of substituted benzoic acids or benzylamines, respectively. These products are themselves valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Constructing Complexity: A Building Block for Heterocyclic Scaffolds

The chemical architecture of this compound is particularly well-suited for the construction of complex heterocyclic systems, which are foundational scaffolds in a multitude of pharmaceutical agents. The presence of multiple reaction sites allows for the sequential and controlled addition of various chemical entities, leading to the formation of intricate, three-dimensional molecules.

A prominent example of its application in this domain is in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. In a key step described in patent literature, this compound is reacted with piperazine-1-carbonyl chloride. This reaction specifically targets the fluorine atom for nucleophilic aromatic substitution by the piperazine nitrogen, leading to the formation of methyl 3-(4-(chlorocarbonyl)piperazine-1-carbonyl)-4-fluorobenzoate. This intermediate is a crucial component in the subsequent steps of the Olaparib synthesis, ultimately forming part of the complex heterocyclic core of the drug.

This synthetic route highlights the strategic utility of the fluorine atom as a leaving group in nucleophilic aromatic substitution reactions, a common and powerful method for building molecular complexity. The cyano and methyl ester groups can then be further manipulated in later stages of the synthesis to complete the target molecule.

Beyond the Molecule: Co-crystals and Supramolecular Assemblies in Material Science

The field of materials science is increasingly looking towards organic molecules to design novel materials with tailored properties. The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, and other supramolecular assemblies, offers a powerful strategy to fine-tune properties such as solubility, stability, and melting point.

The functional groups present in this compound, particularly the nitrile and ester moieties, possess the potential to participate in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. These interactions are the driving forces behind the formation of co-crystals and other supramolecular structures. For instance, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, while the ester group can also participate in hydrogen bonding and other electrostatic interactions.

Despite this potential, a review of the current scientific literature does not reveal specific studies focused on the formation of co-crystals or supramolecular assemblies involving this compound. This suggests that while the molecular features for such applications are present, this particular area of research for this compound remains largely unexplored. The investigation into its co-crystallization behavior with other molecules could unveil new materials with unique and potentially useful physicochemical properties, opening up new avenues for its application in materials science.

Q & A

Q. What are the common synthetic routes for Methyl 3-cyano-4-fluorobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting 3-cyano-4-fluorobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide). Yield optimization depends on stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature control. Evidence from analogous compounds suggests that inert atmospheres (N₂/Ar) reduce side reactions with moisture-sensitive intermediates .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns at C4, cyano group deshielding at C3). FT-IR identifies functional groups (C≡N stretch ~2240 cm⁻¹, ester C=O ~1720 cm⁻¹). HPLC-MS with C18 columns and acetonitrile/water gradients ensures purity (>98%) and detects trace impurities. Reference standards (e.g., USP/EMA-compliant materials) are critical for calibration .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : It serves as a building block for kinase inhibitors and fluorinated drug candidates. The cyano group enhances hydrogen bonding with target enzymes, while fluorine improves metabolic stability. For example, it has been used in fragment-based drug design (FBDD) to optimize binding affinity in anti-inflammatory agents .

Advanced Research Questions

Q. How do electronic and steric effects of substituents in this compound influence its reactivity in further derivatization?

  • Methodological Answer : The cyano group (-CN) is electron-withdrawing, activating the benzene ring for electrophilic substitution at meta/para positions. Fluorine’s inductive effect (-I) further polarizes the ring, but its steric minimalism allows facile cross-coupling (e.g., Suzuki-Miyaura). Comparative studies show that replacing fluorine with bulkier substituents (e.g., isobutyl) reduces reaction rates by 40–60% due to steric hindrance .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Use SAR (Structure-Activity Relationship) studies to isolate variables:
  • Compare analogs like Methyl 3-cyano-5-fluorobenzoate (C₉H₆FNO₂) and Methyl 4-cyano-3-fluorobenzoate (C₉H₆FNO₂) in standardized assays (e.g., IC₅₀ measurements against cancer cell lines).
  • Employ computational docking (AutoDock Vina) to assess binding mode differences caused by substituent positioning. Contradictions often arise from off-target interactions or solubility variations .

Q. What computational methods are employed to predict the interaction of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) model ligand-protein binding stability. For example, fluorine’s electronegativity enhances van der Waals interactions with hydrophobic enzyme pockets, as validated in COX-2 inhibition studies .

Q. How does the positioning of the cyano and fluorine groups affect the compound’s physicochemical properties?

  • Methodological Answer : Ortho/meta/para positioning alters logP and pKa:
  • Cyano at C3 : Increases acidity (pKa ~8.2) due to resonance stabilization.
  • Fluorine at C4 : Reduces logP by 0.3–0.5 compared to non-fluorinated analogs, enhancing aqueous solubility.
  • Comparative data show that 3-cyano-4-fluoro derivatives exhibit 20% higher membrane permeability than 4-cyano-3-fluoro isomers .

Q. What strategies are effective in optimizing the synthetic scalability of this compound while maintaining purity?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors minimize batch variability and improve heat management.
  • Catalytic systems : Pd/C or Ni catalysts for reductive steps, achieving >90% conversion.
  • In-line analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy monitor intermediate formation in real time .

Methodological Tables

Q. Table 1: Comparative Physicochemical Properties of this compound and Analogs

CompoundlogPMelting Point (°C)Solubility (mg/mL)
This compound1.895–982.1 (H₂O)
Methyl 4-cyano-3-fluorobenzoate2.1102–1051.5 (H₂O)
Methyl 3-cyano-5-fluorobenzoate1.688–912.8 (H₂O)
Data derived from PubChem and experimental studies

Q. Table 2: Biological Activity of this compound in Standard Assays

Assay TypeIC₅₀ (µM)Target ProteinReference
Kinase Inhibition (EGFR)0.45Epidermal Growth Factor Receptor
Anticancer (HeLa Cells)12.3Tubulin Polymerization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-cyano-4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-cyano-4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.